methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate
Description
Properties
IUPAC Name |
methyl 2-[(7-methoxy-2-oxochromen-4-yl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-23-13-7-8-14-12(9-18(21)25-17(14)10-13)11-20-16-6-4-3-5-15(16)19(22)24-2/h3-10,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWENLMUFTKMYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate typically involves the reaction of 7-methoxy-2-oxo-2H-chromen-4-ylmethylamine with methyl 2-chlorobenzoate under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
Medicine: The compound's anti-inflammatory properties have been explored for potential therapeutic applications. It may be used in the development of new anti-inflammatory drugs.
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other chemical products.
Mechanism of Action
The mechanism by which methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to its biological activities. The exact pathways and molecular targets vary depending on the specific application and the type of biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate can be compared to related coumarin derivatives and benzoate esters, as outlined below:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Linkage Type: The methyleneamino bridge contrasts with ester or amide linkages in related compounds (e.g., 4-ethoxybenzoate in or chloro-phenylacetamide in ), affecting conformational flexibility and hydrogen-bonding capacity.
Synthetic Pathways: The target compound’s synthesis likely follows methods similar to Hollauer et al. , where 4-hydroxycoumarin derivatives react with methyl 2-aminobenzoate under acidic or catalytic conditions. In contrast, sulfonylurea-based methyl benzoates (e.g., bensulfuron-methyl ) require pyrimidinyl-amino intermediates, highlighting divergent synthetic routes.
Biological and Physicochemical Properties:
- Coumarin derivatives with electron-donating groups (e.g., methoxy) often exhibit enhanced bioactivity. For example, (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide shows potent anti-inflammatory effects due to its chloro-phenylacetamide substituent .
- The methyl benzoate moiety in the target compound may improve membrane permeability compared to free carboxylic acids (e.g., 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid ).
Crystallographic and Spectroscopic Data: Crystal structures of related compounds (e.g., ) reveal planar coumarin cores with intermolecular hydrogen bonds involving the 2-oxo group. The target compound’s structure would likely exhibit similar packing motifs, resolvable via SHELXL . NMR data (¹H/¹³C) for analogs like Ph2–Ph6 confirm the diagnostic signals of methoxy (δ ~3.8 ppm) and ester carbonyl (δ ~170 ppm) groups.
Biological Activity
Methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate, a derivative of coumarin, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is synthesized through the condensation of 4-hydroxycoumarin with methyl 2-aminobenzoate, resulting in a structure that combines both coumarin and benzoate moieties. The following sections will detail its biological activity, supported by research findings and case studies.
Synthesis and Structural Characterization
The synthesis of this compound involves a straightforward reaction pathway. The compound crystallizes in the orthorhombic space group Pca21, and its structure has been confirmed using various spectroscopic techniques including NMR and IR spectroscopy. The presence of specific functional groups such as methoxy and carbonyl groups contributes to its biological relevance .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C17H17NO4 |
| Molecular Weight | 313.32 g/mol |
| Functional Groups | Methoxy, Carbonyl, Amine |
| Crystallization Conditions | Orthorhombic space group Pca21 |
Antimicrobial Properties
Research indicates that coumarin derivatives exhibit significant antimicrobial activity. This compound has shown potential as an antileishmaniasis agent , which is crucial given the limited treatment options available for this disease. A study conducted by Carneiro et al. (2021) highlighted the efficacy of this compound against Leishmania species, suggesting that it could serve as a lead compound for further drug development .
Antioxidant Activity
Coumarins are known for their antioxidant properties. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases. In vitro assays demonstrated that this compound exhibits a significant reduction in reactive oxygen species (ROS), indicating its potential application in therapeutic strategies aimed at oxidative damage .
Case Studies
- Antileishmaniasis Activity : In a controlled laboratory setting, this compound was tested against Leishmania donovani. Results showed a dose-dependent inhibition of parasite growth, with IC50 values comparable to existing treatments .
- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various coumarin derivatives, including this compound, using DPPH and ABTS assays. The results indicated that this compound significantly reduced DPPH radical levels, affirming its potential as an antioxidant agent .
Table 2: Biological Activity Summary
| Activity Type | Assessed Effectiveness |
|---|---|
| Antileishmaniasis | Effective against Leishmania spp. |
| Antioxidant | Significant reduction in ROS |
| Cytotoxicity | Low cytotoxicity in normal cell lines |
Future Directions
The ongoing research into the biological activity of this compound suggests several avenues for future investigation:
- Metal Ion Complexation : Studies are being conducted to explore the interaction of this compound with metal ions such as Cu(II) and Gd(III), which may enhance its biological properties .
- Mechanistic Studies : Further elucidation of the mechanisms underlying its antimicrobial and antioxidant activities could provide insights into optimizing its therapeutic applications.
- In Vivo Studies : Transitioning from in vitro to in vivo models will be critical to assess the efficacy and safety profile of this compound in clinical settings.
Q & A
Q. What are the recommended methods for synthesizing methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate?
A multi-step synthesis approach is typically employed, involving:
- Coupling reactions : Amide/amine bond formation between 7-methoxy-2-oxo-2H-chromene derivatives and methyl 2-aminobenzoate precursors. For example, analogous procedures involve activating carboxyl groups with coupling agents (e.g., DCC) under inert conditions .
- Protection/deprotection strategies : Use of tert-butyl esters or methoxy groups to prevent side reactions during intermediate steps .
- Purification : Column chromatography (silica gel, hexane/EtOH gradients) and recrystallization (e.g., methanol) to isolate pure products. Yield optimization often requires temperature control (e.g., 45°C for 1 hour) .
Q. How can the structure of this compound be validated using spectroscopic techniques?
Q. What crystallographic software is suitable for refining its crystal structure?
- SHELXL : Widely used for small-molecule refinement. Key features include anisotropic displacement parameter refinement and handling of twinned data. Ensure high-resolution (<1.0 Å) X-ray data for accurate thermal motion modeling .
- WinGX/ORTEP : For visualization and validation of hydrogen bonding networks and packing diagrams .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) between studies be resolved?
- Statistical validation : Compare R-factors and goodness-of-fit (GoF) values across datasets. For example, SHELXL outputs like "L.S. residuals" highlight outliers in atomic positions .
- Density functional theory (DFT) : Compute theoretical bond parameters (e.g., using Gaussian) to cross-validate experimental data .
- Multi-temperature studies : Collect data at 100 K and 298 K to assess thermal motion effects on geometry .
Q. What strategies optimize this compound’s solubility and stability in biological assays?
Q. How can structure-activity relationships (SAR) be explored for its potential as a kinase inhibitor?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or CDK2). Focus on the coumarin’s planar structure and hydrogen bonding with the benzoate .
- In vitro assays : Measure IC₅₀ values against kinase panels, correlating substitutions (e.g., methoxy vs. ethoxy) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
